molecular formula C9H9IN2O2 B12995752 5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile

5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B12995752
M. Wt: 304.08 g/mol
InChI Key: MREFQPMXXCTLMY-UHFFFAOYSA-N
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Description

5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile is a heterocyclic compound that contains iodine, oxygen, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile typically involves the reaction of 5-iodo-1,3-dioxin-4-ones with appropriate reagents under controlled conditions. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the use of potassium aryltrifluoroborates and n-Bu4NOH as a base in water . This method is eco-friendly and offers good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability, cost-effectiveness, and environmental considerations. The use of green solvents and phase-transfer catalysis can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s iodine and oxygen atoms contribute to its reactivity and ability to form various chemical bonds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness makes it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C9H9IN2O2

Molecular Weight

304.08 g/mol

IUPAC Name

5-iodo-1-(2-methoxyethyl)-4-oxopyridine-3-carbonitrile

InChI

InChI=1S/C9H9IN2O2/c1-14-3-2-12-5-7(4-11)9(13)8(10)6-12/h5-6H,2-3H2,1H3

InChI Key

MREFQPMXXCTLMY-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C(=O)C(=C1)I)C#N

Origin of Product

United States

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